molecular formula C20H19N B1673074 (6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 129540-12-1

(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Cat. No.: B1673074
CAS No.: 129540-12-1
M. Wt: 273.4 g/mol
InChI Key: YPFCCQUUZJDQAM-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is a compound discovered by Johnson & Johnson. It is a triple reuptake inhibitor antidepressant, which means it inhibits the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This compound was first prepared by Bruce E. Maryanoff and coworkers during the late 1970s to 1980s .

Preparation Methods

Chemical Reactions Analysis

JNJ-7925476 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It has been used as a model compound for studying the structure-activity relationships of pyrroloisoquinoline derivatives.

    Biology: It has been used to study the effects of triple reuptake inhibitors on neurotransmitter levels in the brain.

    Medicine: It has been investigated as a potential treatment for depression and other mood disorders due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

Mechanism of Action

JNJ-7925476 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression and other mood disorders. The molecular targets of JNJ-7925476 include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .

Comparison with Similar Compounds

JNJ-7925476 is unique in its ability to inhibit the reuptake of three major neurotransmitters: serotonin, norepinephrine, and dopamine. Similar compounds include:

These compounds share structural similarities with JNJ-7925476 but differ in their potency and specific effects on neurotransmitter reuptake.

Properties

CAS No.

129540-12-1

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C20H19N/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2/t19-,20+/m0/s1

InChI Key

YPFCCQUUZJDQAM-VQTJNVASSA-N

SMILES

C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24

Isomeric SMILES

C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24

Canonical SMILES

C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-7925476
trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 2
Reactant of Route 2
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 3
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 4
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 5
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 6
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

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